molecular formula C17H23N3O6 B11821981 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No.: B11821981
M. Wt: 365.4 g/mol
InChI Key: CMPZXDGEKXETGQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a nitrophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and a piperidine ring.

Preparation Methods

The synthesis of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol, tert-butyl carbamate, and piperidine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions.

Chemical Reactions Analysis

4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can undergo various chemical reactions:

    Substitution Reactions: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.

Scientific Research Applications

4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor ligands for biological studies.

    Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of their functions. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

4-Nitrophenyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be compared with other similar compounds:

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.

    N-Boc-piperidine-4-carbonitrile: This compound has a cyano group instead of a nitrophenyl group, which affects its chemical properties and uses.

    4-Amino-1-Boc-piperidine: This compound lacks the nitrophenyl group and is used as an intermediate in different synthetic pathways.

Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.

Properties

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-15(21)18-12-8-10-19(11-9-12)16(22)25-14-6-4-13(5-7-14)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,21)

InChI Key

CMPZXDGEKXETGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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